molecular formula C14H20N2O2 B5304459 N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea

N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea

Cat. No. B5304459
M. Wt: 248.32 g/mol
InChI Key: LAXGIXYXCBAMTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea, also known as CPI-1189, is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The exact mechanism of action of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is not fully understood. However, it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has also been shown to reduce the levels of certain inflammatory markers in animal models. In addition, N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been shown to have analgesic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is its high purity and stability, which makes it suitable for use in various lab experiments. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is also relatively easy to synthesize, which makes it readily available for use in research. However, one of the limitations of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is its limited solubility in water, which may affect its bioavailability in certain experiments.

Future Directions

There are several future directions for the research on N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea. One area of interest is the development of more potent and selective N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea analogs for use in medicinal chemistry. Another area of interest is the investigation of the potential use of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea and its potential side effects.
Conclusion:
In conclusion, N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The synthesis method of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been optimized to obtain high yields and purity. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential applications in medicinal chemistry, and it has been shown to possess antipsychotic, anxiolytic, and antidepressant properties in animal models. The exact mechanism of action of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea is not fully understood, but it is believed to act as a modulator of the dopamine and serotonin receptors in the brain. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has several advantages for use in lab experiments, but it also has limitations, such as its limited solubility in water. There are several future directions for the research on N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea, including the development of more potent and selective analogs and the investigation of its potential use in the treatment of neurodegenerative disorders.

Synthesis Methods

The synthesis of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea involves the reaction of 2-methoxy-5-methylphenyl isocyanate with cyclopentylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate, which is then treated with urea to yield the final product. The synthesis method has been optimized to obtain high yields and purity of N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea.

Scientific Research Applications

N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antipsychotic, anxiolytic, and antidepressant properties in animal models. N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, N-cyclopentyl-N'-(2-methoxy-5-methylphenyl)urea has been studied for its anti-inflammatory and analgesic effects.

properties

IUPAC Name

1-cyclopentyl-3-(2-methoxy-5-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-7-8-13(18-2)12(9-10)16-14(17)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXGIXYXCBAMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-(2-methoxy-5-methylphenyl)urea

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